Methyl (3,5-dimethylphenoxy)acetate

Description

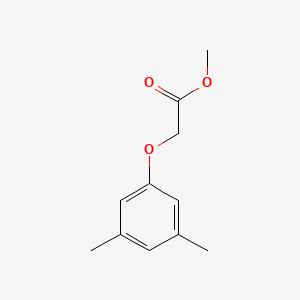

Methyl (3,5-dimethylphenoxy)acetate is an organic ester characterized by a phenoxy group substituted with methyl groups at the 3- and 5-positions, linked to a methyl acetate moiety.

Properties

IUPAC Name |

methyl 2-(3,5-dimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-9(2)6-10(5-8)14-7-11(12)13-3/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSJCUJZKLJWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10538869 | |

| Record name | Methyl (3,5-dimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95450-82-1 | |

| Record name | Methyl (3,5-dimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10538869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (3,5-dimethylphenoxy)acetate can be synthesized through the esterification of 3,5-dimethylphenoxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce processing time .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: 3,5-dimethylphenoxyacetic acid.

Reduction: 3,5-dimethylphenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl (3,5-dimethylphenoxy)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Key Reactions:

- Oxidation: Can be oxidized to form carboxylic acids.

- Reduction: The ester group can be reduced to yield alcohols.

- Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Research has indicated that this compound may exhibit potential bioactive properties. It has been investigated for its effects on various biological systems, particularly its anti-inflammatory and antimicrobial activities.

Case Study:

In a study exploring its biological effects, this compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed a significant reduction in inflammatory markers, suggesting its potential as a therapeutic agent .

Medicinal Chemistry

The compound is being explored for its therapeutic properties in treating conditions such as demyelinating diseases. Its ability to cross the blood-brain barrier enhances its potential as a drug candidate.

Notable Insights:

- Research indicates that prodrugs derived from this compound may facilitate myelin repair in diseases like multiple sclerosis .

- Its interactions with molecular targets suggest possible mechanisms for modulating signaling pathways related to inflammation and microbial growth.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and agrochemicals. Its versatility makes it suitable for various applications in chemical manufacturing.

Applications Include:

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates various chemical transformations |

| Biological Activity | Potential anti-inflammatory and antimicrobial properties | Significant reduction in inflammatory markers observed |

| Medicinal Chemistry | Investigated for treatment of demyelinating diseases | May facilitate myelin repair; crosses blood-brain barrier |

| Industrial Applications | Used in specialty chemicals and agrochemical production | Versatile applications across multiple sectors |

Mechanism of Action

The mechanism of action of methyl (3,5-dimethylphenoxy)acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Structural and Molecular Properties

Table 1: Comparative Molecular Data of Selected Phenyl Acetate Esters

Key Observations:

- Substituent Effects: Methyl groups (electron-donating) enhance hydrophobicity compared to electron-withdrawing groups like chlorine or fluorine. For example, 2,4-dichlorophenoxy acetate (221.04 g/mol) exhibits higher polarity due to Cl substituents, impacting solubility .

- Molecular Weight: Bulky substituents (e.g., piperidinyl groups in ) significantly increase molecular weight (409.52 g/mol), affecting pharmacokinetic properties like blood-brain barrier permeability .

Spectral and Analytical Data

- NMR and MS Confirmation: Ethyl 2-(3,5-dimethylphenylamino)acetate () showed distinct ¹H NMR signals at δ 1.31 (s, 9H) and δ 4.28 (d, J = 4.5 Hz), confirming ester and methyl group presence . Piperidinyl derivatives () exhibited HRMS peaks matching theoretical masses (e.g., [M+H]⁺ 410.2312), validating structural integrity .

Biological Activity

Methyl (3,5-dimethylphenoxy)acetate is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing information from diverse sources to provide a comprehensive overview.

- Chemical Formula : CHO

- Molecular Weight : 210.24 g/mol

- Structure : The compound features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and an acetate moiety.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds related to this compound possess significant antimicrobial properties against various bacterial and fungal strains.

- Anti-inflammatory Effects : The compound has been explored for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : Like many phenolic compounds, this compound may exhibit antioxidant activities by scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound and its derivatives demonstrate notable antimicrobial effects. For instance:

- In vitro Studies : A study reported that derivatives of phenoxyacetic acid showed significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to higher values depending on the specific derivative tested .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been linked to its ability to inhibit lipoxygenase enzymes, which play a critical role in the inflammatory response:

- Enzyme Inhibition : Lipoxygenase inhibitors derived from similar structures have been studied for their efficacy in reducing inflammation in various models. For example, compounds with similar phenoxy structures showed IC50 values indicating effective inhibition .

Antioxidant Activity

The antioxidant activity of this compound is attributed to its phenolic structure:

- Scavenging Assays : Compounds with similar phenolic backbones have been evaluated using DPPH and ABTS assays. Results indicated significant radical scavenging capabilities, suggesting potential applications in oxidative stress-related conditions .

Case Studies

- Study on Antifungal Activity :

- Evaluation of Anti-inflammatory Effects :

Table 1: Biological Activities of this compound Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.